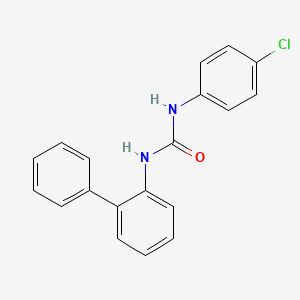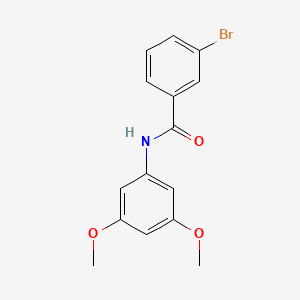
4-(4-fluorophenyl)-6-phenyl-2-(1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-6-phenyl-2-(1H-pyrazol-1-yl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives. It is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound has shown promising results in various scientific studies, and its unique chemical structure makes it a valuable molecule for further research.
作用機序
The mechanism of action of 4-(4-fluorophenyl)-6-phenyl-2-(1H-pyrazol-1-yl)pyrimidine is not yet fully understood. However, various studies have suggested that it works by inhibiting specific enzymes and proteins in the body that are responsible for the development and progression of various diseases. It has also shown potential as a modulator of the immune system, which could be useful in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-fluorophenyl)-6-phenyl-2-(1H-pyrazol-1-yl)pyrimidine are still being studied. However, various studies have suggested that this compound has anti-cancer, anti-inflammatory, and anti-viral properties. It has also shown potential as a modulator of the immune system, which could be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
The advantages of using 4-(4-fluorophenyl)-6-phenyl-2-(1H-pyrazol-1-yl)pyrimidine in lab experiments include its unique chemical structure, which makes it a valuable molecule for scientific research. It has also shown promising results in various scientific studies, which suggests that it could be a useful compound for drug discovery and medicinal chemistry. However, the limitations of using this compound in lab experiments include its complex synthesis process, which requires expertise in organic chemistry. It is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are many future directions for the research of 4-(4-fluorophenyl)-6-phenyl-2-(1H-pyrazol-1-yl)pyrimidine. Some of these directions include:
1. Further studies to understand the mechanism of action of this compound and its potential applications in drug discovery and medicinal chemistry.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Exploration of the potential applications of this compound in material science, such as in the development of new sensors and electronic devices.
4. Studies to evaluate the toxicity and safety of this compound in humans and animals.
5. Development of new derivatives of this compound that have improved pharmacological properties and efficacy.
Conclusion
In conclusion, 4-(4-fluorophenyl)-6-phenyl-2-(1H-pyrazol-1-yl)pyrimidine is a valuable compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results in various scientific studies, and its unique chemical structure makes it a valuable molecule for further research. However, more research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 4-(4-fluorophenyl)-6-phenyl-2-(1H-pyrazol-1-yl)pyrimidine involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing this compound is through the reaction of 4-fluoroacetophenone, benzaldehyde, and 2-pyrazoline-1-carboxamidine in the presence of a catalyst. The reaction yields 4-(4-fluorophenyl)-6-phenyl-2-(1H-pyrazol-1-yl)pyrimidine as the final product.
科学的研究の応用
The unique chemical structure of 4-(4-fluorophenyl)-6-phenyl-2-(1H-pyrazol-1-yl)pyrimidine makes it a valuable molecule for scientific research. It has shown potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. It has also shown potential as a drug target for various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
4-(4-fluorophenyl)-6-phenyl-2-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4/c20-16-9-7-15(8-10-16)18-13-17(14-5-2-1-3-6-14)22-19(23-18)24-12-4-11-21-24/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARERXBRGSMZRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N3C=CC=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-6-phenyl-2-pyrazol-1-ylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)

![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)




![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)

![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)
